Pyridin-2-yl(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
Description
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Properties
IUPAC Name |
pyridin-2-yl-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c20-15(12-3-1-2-5-16-12)19-7-11(8-19)14-17-13(18-21-14)10-4-6-22-9-10/h1-6,9,11H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPVHTCAPLDKGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=N2)C3=NC(=NO3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Pyridin-2-yl(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a compound of significant interest due to its diverse biological activities. This article explores the pharmacological potential of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties.
Structural Overview
The compound features a complex structure comprising:
- Pyridine ring : Known for its role in various biological activities.
- Azetidine moiety : Contributes to the compound's interaction with biological targets.
- Oxadiazole ring : Associated with antimicrobial and anticancer properties.
- Thiophene group : Enhances the biological activity through electron-donating properties.
1. Antimicrobial Activity
Research indicates that derivatives containing the 1,3,4-oxadiazole ring exhibit notable antimicrobial properties. For instance:
- Compounds similar to this compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Oxadiazole derivative | 1.56 | Staphylococcus aureus |
| Oxadiazole derivative | 4–8 | Mycobacterium tuberculosis |
These findings suggest that the oxadiazole component significantly contributes to the antimicrobial efficacy of the compound.
2. Anticancer Activity
The anticancer potential of pyridine and oxadiazole derivatives has been extensively studied. For example, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference Drug |
|---|---|---|
| A549 (Lung cancer) | 10 | Doxorubicin |
| MCF7 (Breast cancer) | 15 | Paclitaxel |
The mechanism of action for these compounds often involves inhibition of key enzymes such as topoisomerases, which are crucial for DNA replication and repair .
3. Other Therapeutic Activities
Beyond antimicrobial and anticancer effects, derivatives of this compound have been investigated for additional therapeutic properties:
- Anti-inflammatory : Certain pyridine derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
Case Studies
Several studies have highlighted the therapeutic potential of pyridine and oxadiazole derivatives:
- Antimicrobial Efficacy Study :
- Cytotoxicity Evaluation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
